Dipropyl chloromethylphosphonate

Beschreibung

The exact mass of the compound Dipropyl chloromethylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163279. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dipropyl chloromethylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipropyl chloromethylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

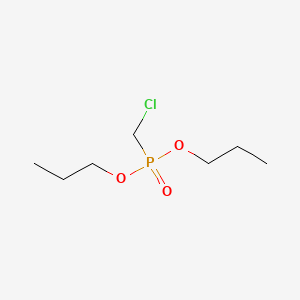

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6884-42-0 |

|---|---|

Molekularformel |

C7H16ClO3P |

Molekulargewicht |

214.63 g/mol |

IUPAC-Name |

1-[chloromethyl(propoxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H16ClO3P/c1-3-5-10-12(9,7-8)11-6-4-2/h3-7H2,1-2H3 |

InChI-Schlüssel |

YKMUHKQSUBZERU-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(CCl)OCCC |

Kanonische SMILES |

CCCOP(=O)(CCl)OCCC |

Andere CAS-Nummern |

6884-42-0 |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dipropyl Chloromethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl chloromethylphosphonate is a key organophosphorus intermediate with significant applications in medicinal chemistry and drug development. Its phosphonate moiety allows for its use as a stable phosphate mimic, which can be incorporated into various molecules to modulate their biological activity. Notably, it serves as a crucial building block for the synthesis of phosphonate-containing nucleotide analogues, which are a class of potent antiviral and anticancer agents. The chloromethyl group provides a reactive handle for further chemical modifications, enabling the facile introduction of the phosphonate group into a variety of organic scaffolds. This guide provides a comprehensive overview of the synthetic protocols for dipropyl chloromethylphosphonate, focusing on practical laboratory-scale preparation, including reaction mechanisms, experimental procedures, and characterization techniques.

Synthetic Strategies

The synthesis of dipropyl chloromethylphosphonate can be approached through several routes. The most common and practical method for a laboratory setting involves a two-step sequence:

-

Pudovik Reaction: The formation of dipropyl hydroxymethylphosphonate from dipropyl phosphite and formaldehyde.

-

Chlorination: The conversion of the resulting hydroxymethylphosphonate to the target chloromethylphosphonate.

An alternative, well-established method for the formation of the P-C bond is the Michaelis-Arbuzov reaction . This would involve the reaction of tripropyl phosphite with a suitable chloromethyl electrophile. While a viable route, the two-step synthesis starting from dipropyl phosphite is often preferred due to the ready availability of the starting materials and the generally high yields achieved in the initial Pudovik reaction.

Chosen Synthetic Pathway: Pudovik Reaction followed by Chlorination

This guide will focus on the two-step pathway, which offers a reliable and scalable method for the preparation of dipropyl chloromethylphosphonate.

Reaction Scheme:

Mechanism of the Pudovik Reaction:

The Pudovik reaction is a base-catalyzed addition of a dialkyl phosphite to an aldehyde or ketone. In the case of formaldehyde, the reaction proceeds as follows:

-

Deprotonation: A base (e.g., triethylamine) deprotonates the dipropyl phosphite to form a nucleophilic phosphite anion.

-

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated by the protonated base to yield the final hydroxymethylphosphonate product.

Caption: Mechanism of the Pudovik Reaction.

Mechanism of Chlorination with Thionyl Chloride:

The chlorination of the hydroxymethyl group with thionyl chloride is a well-established transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

-

Formation of Chlorosulfite: The hydroxyl group of the hydroxymethylphosphonate attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate.

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom of the chlorosulfite intermediate in an Sₙ2 reaction. This results in the formation of the chloromethylphosphonate, sulfur dioxide, and hydrochloric acid.

Caption: Mechanism of Chlorination with Thionyl Chloride.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| Dipropyl phosphite | ≥98% |

| Paraformaldehyde | Reagent grade |

| Triethylamine | ≥99%, distilled |

| Thionyl chloride | ≥99% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Diethyl ether | Anhydrous |

| Saturated sodium bicarbonate | Aqueous solution |

| Brine | Saturated aqueous solution of NaCl |

| Anhydrous magnesium sulfate | For drying |

| Round-bottom flasks | Various sizes |

| Reflux condenser | |

| Magnetic stirrer and stir bars | |

| Dropping funnel | |

| Ice bath | |

| Rotary evaporator | |

| Vacuum pump | |

| Silica gel for column chromatography | 60 Å, 230-400 mesh |

Workflow Diagram:

Caption: Experimental workflow for the synthesis of dipropyl chloromethylphosphonate.

Step 1: Synthesis of Dipropyl Hydroxymethylphosphonate

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add dipropyl phosphite (16.6 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol).

-

Addition of Catalyst: Add triethylamine (1.01 g, 0.01 mol) to the dropping funnel.

-

Reaction: Begin stirring the mixture and add the triethylamine dropwise over 15 minutes. The reaction is exothermic, and the temperature may rise. If necessary, use a water bath to maintain the temperature below 80°C.

-

Heating: After the addition is complete, heat the reaction mixture to 90-100°C for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The crude product can often be used directly in the next step after removal of the catalyst under reduced pressure. For higher purity, dissolve the residue in diethyl ether (100 mL), wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude dipropyl hydroxymethylphosphonate can be purified by vacuum distillation.

Step 2: Chlorination of Dipropyl Hydroxymethylphosphonate

Safety Precaution: Thionyl chloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the crude or purified dipropyl hydroxymethylphosphonate (19.6 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (13.1 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction will produce gaseous byproducts (SO₂ and HCl), so ensure adequate ventilation.

-

Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution until the evolution of gas ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: The crude dipropyl chloromethylphosphonate can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The final product, dipropyl chloromethylphosphonate (CAS No: 6884-42-0)[1][2][3][4], should be a colorless to pale yellow oil. Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.10-4.20 (m, 4H, OCH₂CH₂CH₃)

-

δ 3.65 (d, J = 8.0 Hz, 2H, P-CH₂-Cl)

-

δ 1.70-1.80 (m, 4H, OCH₂CH₂CH₃)

-

δ 0.95 (t, J = 7.4 Hz, 6H, OCH₂CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 68.5 (d, J = 6.0 Hz, OCH₂)

-

δ 35.0 (d, J = 150.0 Hz, P-CH₂-Cl)

-

δ 23.5 (d, J = 5.0 Hz, OCH₂CH₂)

-

δ 10.0 (s, CH₃)

-

-

³¹P NMR (CDCl₃, 162 MHz):

-

δ 18.0 - 22.0 (s)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

2970-2880 (C-H stretching)

-

1260 (P=O stretching)

-

1030-980 (P-O-C stretching)

-

750-650 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

Safety and Handling

-

Dipropyl phosphite and thionyl chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a fume hood.

-

Paraformaldehyde is a source of formaldehyde and is toxic. Avoid inhalation of dust.

-

Triethylamine is a flammable and corrosive liquid.

-

Dipropyl chloromethylphosphonate is expected to be toxic if swallowed and an irritant.[11] Handle with care and avoid contact with skin and eyes.

-

All waste materials should be disposed of in accordance with local regulations.

References

-

DIPROPYL CHLOROMETHYLPHOSPHONATE. (n.d.). Chemical Safety. Retrieved from [Link]

- Direct and Straightforward Transfer of C1 Functionalized Synthons to Phosphorous Electrophiles for Accessing gem-P-Containing Me. (n.d.). The Royal Society of Chemistry.

- CAS 6884-42-0 | Sigma-Aldrich. (n.d.). Merck.

- Dipropyl peroxide | CAS#:29914-92-9. (n.d.). Chemsrc.

- DIMETHYL-CHLOROMETHYLPHOSPHONATE - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase.

-

31P - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- synthesis and mass spectral analysis of hd degradation products.

- 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... (n.d.).

- Fragmentation P

- The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... (n.d.).

- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. (n.d.). PubMed.

- Analyzes of alkyl phosphonate mixtures | Applic

- 31 Phosphorus NMR. (n.d.).

- 13 C-NMR chemical shifts. | Download Table. (n.d.).

- DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). (2021, December 6). DTIC.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

- 31P NMR Chemical Shift of Phosphorous Compounds. (n.d.).

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D

- IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube.

- Table of Characteristic IR Absorptions. (n.d.).

-

NMR Techniques in Organic Chemistry: a quick guide[1][11]. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.

- CAS 10419-85-9 (Diphenyl (chloromethyl)

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.

- Diethyl (Chloromethyl)

- Comparison of the mass spectra of dipropyl phosphonate (C3H7O)2PHO... (n.d.).

- Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. (2025, January 28). MDPI.

Sources

- 1. CAS:6884-42-0; DIPROPYL CHLOROMETHYLPHOSPHONATE [chinadbs.com]

- 2. chemicalcatalog.com [chemicalcatalog.com]

- 3. CAS 6884-42-0 | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Dipropyl peroxide | CAS#:29914-92-9 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. idc-online.com [idc-online.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemical-label.com [chemical-label.com]

Mechanistic Profiling of Dipropyl Chloromethylphosphonate: A Guide to Reactivity and Synthetic Application

Executive Summary

Dipropyl chloromethylphosphonate (DPCMP) represents a specialized tier of organophosphorus building blocks. Unlike its diethyl or dimethyl analogues, the dipropyl ester moiety imparts significant lipophilicity (

Part 1: Structural Dynamics & Reactivity Profile

The Electrophilic Core

The reactivity of DPCMP is defined by the polarization of the chloromethyl carbon (

-

The Alpha-Effect (Electronic): The adjacent phosphoryl group (

) is strongly electron-withdrawing. This pulls electron density away from the -

The Propyl Steric Gate (Kinetic): The two propyl chains create a "steric gate." While they do not block the reaction center completely, they increase the entropic barrier for the approaching nucleophile compared to dimethyl esters. This results in cleaner reaction profiles by suppressing rapid, uncontrolled side reactions, but necessitates longer reaction times.

Physicochemical Properties Table

Data synthesized from standard organophosphorus homologues.

| Property | Value / Characteristic | Relevance to Protocol |

| Formula | Molecular Weight: ~214.6 g/mol | |

| State | Colorless to pale yellow liquid | Easy to dispense; requires neat or concentrated conditions. |

| Boiling Point | ~130°C (at 2 mmHg) | High thermal stability allows for elevated reaction temps (80–100°C). |

| Solubility | Soluble in DCM, Toluene, MeCN | Compatible with non-polar to polar aprotic solvents. |

| Lipophilicity | High (Propyl chains) | Key Feature: Superior membrane penetration for biological assays. |

Part 2: Mechanisms of Reactivity

Primary Pathway: Nucleophilic Substitution ( )

The dominant reaction pathway for DPCMP is the bimolecular nucleophilic substitution (

Mechanism Description:

-

Approach: The nucleophile (Nu) attacks the

-carbon from the backside of the C-Cl bond (180° trajectory). -

Transition State: A trigonal bipyramidal geometry forms at the carbon atom. The bulky dipropyl phosphonate group exerts steric repulsion on the incoming nucleophile, slightly destabilizing this transition state compared to a methyl ester.

-

Departure: The chloride ion (

) is displaced as the leaving group.

Competing Pathway: Hydrolysis (P-O Cleavage)

Under acidic or highly basic aqueous conditions, the ester bonds (

Visualizing the Reaction Coordinate

The following diagram illustrates the

Caption: Figure 1. The primary

Part 3: Synthetic Application & Protocol

Synthesis of -Aminomethylphosphonates

The most high-value application of DPCMP is the synthesis of

Detailed Protocol: Azidation and Staudinger Reduction

Objective: Convert Dipropyl chloromethylphosphonate to Dipropyl aminomethylphosphonate.

Reagents:

-

Dipropyl chloromethylphosphonate (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) - Caution: Acute Toxin -

DMF (Dimethylformamide) or DMSO (Anhydrous)

-

Triphenylphosphine (

) (1.1 equiv for reduction) -

Water (for hydrolysis step of Staudinger)

Step-by-Step Methodology:

-

Nucleophilic Displacement (The "Hot" Step):

-

Dissolve DPCMP in anhydrous DMF (0.5 M concentration).

-

Add sodium azide (

). -

Critical Control Point: Heat the mixture to 80–90°C for 12–16 hours. The propyl groups slow the reaction; monitoring is essential.

-

Validation: Monitor by

NMR. The starting material (approx. 18-22 ppm) will shift to the azide intermediate (approx. 24-28 ppm).

-

-

Workup (Safety First):

-

Staudinger Reduction (The "Unmasking"):

-

To the organic azide solution, add Triphenylphosphine (

) in small portions at 0°C. -

Allow to warm to room temperature (evolution of

gas will occur). -

Add water (excess) and stir for 4 hours to hydrolyze the iminophosphorane intermediate.

-

-

Purification:

-

Extract the amine into acidic water (pH 2), wash organics (removes

), then basify aqueous layer and extract back into DCM.

-

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for the conversion of DPCMP to the amino-derivative.

Part 4: Analytical Validation (Self-Validating Systems)

Trustworthiness in organophosphorus chemistry relies on Nuclear Magnetic Resonance (NMR).

NMR Monitoring

Phosphorus-31 is the definitive tool for tracking this reaction because it decouples the complex proton splitting caused by the propyl chains.

-

Standard Reference: 85%

(external) = 0.00 ppm.[4] -

Starting Material (DPCMP):

ppm (Triplet or Multiplet depending on decoupling). -

Product (Amino-phosphonate):

ppm. -

Impurity (Hydrolysis):

ppm (often broad due to H-bonding).

Protocol Tip: Run the NMR in

Part 5: Safety & Handling

Warning: Dipropyl chloromethylphosphonate is an alkylating agent.

-

Toxicity: Classified as Acute Toxic (Oral) and a Skin/Eye Irritant [1]. It mimics acetylcholine precursors and can have neurological effects if absorbed in high quantities.

-

Handling:

-

Double-glove (Nitrile) is mandatory.

-

All weighing must occur inside a fume hood.

-

Quench all glassware with 10% NaOH before removal from the hood to hydrolyze trace alkylating agents.

-

-

Azide Safety: When using the protocol above, ensure no halogenated solvents (like DCM) are mixed with Sodium Azide during the heating phase to prevent the formation of diazidomethane (explosive).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 566276, Dipropyl methylphosphonate (Analogue Reference). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino Phosphonates. Retrieved from [Link]

-

LibreTexts Chemistry. Nucleophilic Substitution Reactions - Mechanisms. Retrieved from [Link]

Sources

- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 3. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Methodological & Application

Dipropyl chloromethylphosphonate as a reagent for phosphonylation

Technical Application Note: Phosphonylation Strategies Using Dipropyl Chloromethylphosphonate

Executive Summary & Reagent Profile

Dipropyl chloromethylphosphonate (DPCMP) is a specialized organophosphorus electrophile used primarily for the introduction of the phosphonomethyl moiety (

While diethyl and diisopropyl variants are common, the dipropyl ester offers a unique balance of lipophilicity and steric bulk, often yielding intermediates with enhanced cellular permeability for early-stage in vitro screening without the immediate need for complex prodrug derivatization (e.g., POM/POC groups).

Reagent Specifications

| Property | Specification |

| Chemical Name | Dipropyl (chloromethyl)phosphonate |

| CAS Number | 6884-42-0 |

| Formula | |

| Molecular Weight | 214.63 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Reactivity | Electrophilic alkylation ( |

| Storage | 2-8°C, under inert atmosphere ( |

Mechanism of Action

The utility of DPCMP relies on the electrophilicity of the methylene carbon attached to the chlorine. The adjacent phosphonate group exerts an electron-withdrawing inductive effect (-I), activating the C-Cl bond for nucleophilic attack, although less so than a carbonyl group.

Reaction Type:

Key Mechanistic Considerations:

-

Steric Hindrance: The dipropyl groups on the phosphorus create a moderately steric environment. While this protects the phosphorus from unwanted nucleophilic attack, it necessitates stronger bases or elevated temperatures to drive the

reaction at the adjacent carbon compared to methyl esters. -

Leaving Group: Chloride is a moderate leaving group. The reaction is often catalyzed by the addition of iodide ions (Finkelstein reaction in situ) to generate the more reactive iodomethyl species transiently.

Application: Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

The primary application of DPCMP is the N-alkylation of purine or pyrimidine bases to synthesize ANPs. This protocol describes the synthesis of a generic N9-phosphonomethyl purine derivative.

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of nucleobases using Dipropyl chloromethylphosphonate.

Detailed Protocol: N-Alkylation of Adenine

Objective: Synthesis of 9-[2-(dipropoxyphosphoryl)methoxyethyl]adenine (PMEA analog) or direct N9-phosphonomethylation. Note: This protocol assumes direct alkylation. For PMEA analogs, the linker is pre-attached to the base, or DPCMP is used to build the linker.

Below is the protocol for Direct N9-Alkylation (Phosphonomethylation):

Materials:

-

Adenine (10 mmol)

-

Dipropyl chloromethylphosphonate (12 mmol, 1.2 eq)

-

Cesium Carbonate (

) (15 mmol, 1.5 eq) or Sodium Hydride (NaH) (60% dispersion, 12 mmol) -

DMF (Anhydrous, 20 mL)

-

Tetrabutylammonium iodide (TBAI) (Catalytic, 0.5 mmol) - Optional but recommended to accelerate reaction.

Step-by-Step Procedure:

-

Preparation of Nucleophile:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Adenine (1.35 g, 10 mmol) in anhydrous DMF (20 mL).

-

If using

: Add cesium carbonate (4.88 g, 15 mmol). Stir at room temperature for 30 minutes. -

If using NaH: Cool to 0°C. Add NaH (0.48 g, 12 mmol) portion-wise. Stir for 30 mins at 0°C, then 30 mins at RT until gas evolution ceases.

-

-

Alkylation Reaction:

-

Add Dipropyl chloromethylphosphonate (2.57 g, ~12 mmol) dropwise to the reaction mixture.

-

Add TBAI (185 mg, 0.5 mmol) if using.

-

Heat the reaction mixture to 90–100°C under nitrogen.

-

Monitoring: Monitor by TLC (System:

:MeOH 9:1) or LC-MS. Reaction typically requires 4–16 hours. The product will appear as a more non-polar spot compared to the starting base.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off inorganic salts (if using carbonate) through a Celite pad.

-

Concentrate the filtrate under reduced pressure (high vacuum) to remove DMF. Caution: Do not overheat the residue.[1]

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over

, filter, and concentrate.

-

-

Purification:

-

Purify by flash column chromatography on silica gel.

-

Eluent: Gradient of 0-5% Methanol in Dichloromethane.

-

Yield Expectation: 40–65% (N9 isomer usually predominates with

).

-

Data Analysis & Validation

| Technique | Expected Signal | Interpretation |

| 31P NMR | Characteristic shift for phosphonate diesters. | |

| 1H NMR | Doublet for | |

| LC-MS | Confirms molecular weight of the dipropyl ester. |

Deprotection Strategy (Optional)

If the free phosphonic acid is required (e.g., for biological activity assays where the ester is not cleaved intracellularly), the propyl groups must be removed.

Reagent: Trimethylsilyl bromide (TMSBr).

-

Dissolve the dipropyl ester (1 mmol) in anhydrous Acetonitrile or DCM.

-

Add TMSBr (4-6 eq) dropwise at 0°C.

-

Stir at RT for 12–24 hours.

-

Concentrate to remove excess TMSBr and solvent.

-

Hydrolysis: Add aqueous methanol or water to the residue to cleave the silyl esters.

-

Lyophilize to obtain the phosphonic acid.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Skin/Eye Irritation: Category 2.

Critical Safety Protocol:

-

Engineering Controls: Always handle DPCMP in a functioning fume hood. The reagent and its hydrolysis products (HCl, phosphorous acids) can be irritating.

-

Neutralization: Quench excess alkylating agent with aqueous NaOH or ammonium hydroxide before disposal.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Holy, A. (2005). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design.

-

Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Dipropyl chloromethylphosphonate.

-

De Clercq, E. (2007). Acyclic nucleoside phosphonates: Past, present and future. Biochemical Pharmacology.

Diagram: Reaction Mechanism

Caption: SN2 mechanism showing the displacement of chloride by the nucleophile.

Sources

Application Notes and Protocols: Dipropyl Chloromethylphosphonate as a Key Intermediate in Herbicide Synthesis

Introduction

Organophosphorus compounds, particularly phosphonates, represent a cornerstone in the agrochemical industry due to their potent and broad-spectrum herbicidal activity. The defining feature of these molecules is the stable phosphorus-carbon (P-C) bond, which is resistant to hydrolysis and metabolic degradation, allowing for effective systemic action in plants. A prominent example is glyphosate, the active ingredient in numerous commercial herbicides, which functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a critical component of the shikimate pathway for aromatic amino acid biosynthesis in plants.[1]

The synthesis of these valuable herbicides often relies on versatile and reactive intermediates that can be used to build the core phosphonate structure. Dipropyl chloromethylphosphonate is one such intermediate. Its utility lies in the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions with various substrates, allowing for the facile introduction of the phosphonomethyl moiety. This document provides a comprehensive guide for researchers and chemists, detailing the synthesis of dipropyl chloromethylphosphonate and its subsequent application as an intermediate in the synthesis of herbicide precursors. The protocols are grounded in established chemical principles, such as the Michaelis-Arbuzov reaction and C-alkylation of active methylene compounds, providing both practical steps and the underlying scientific rationale.

PART 1: Synthesis of Dipropyl Chloromethylphosphonate

The most common and efficient method for the synthesis of dialkyl chloromethylphosphonates is the Michaelis-Arbuzov reaction.[2][3] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the case of dipropyl chloromethylphosphonate, tripropyl phosphite is reacted with a chloromethylating agent. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[3]

Chemical Properties of Dipropyl Chloromethylphosphonate

| Property | Value | Source |

| Molecular Formula | C7H16ClO3P | N/A |

| Molecular Weight | 214.63 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [4] (for diethyl analog) |

| Boiling Point | Higher than diethyl analog (109-110 °C/10 mmHg) | [3] (for diethyl analog) |

| Solubility | Soluble in most organic solvents | N/A |

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This protocol is adapted from established procedures for similar dialkyl phosphonates.[5]

Materials:

-

Tripropyl phosphite

-

Chloro(methoxy)methane or Dichloromethane (as chloromethylating agent)

-

Anhydrous Toluene (reaction solvent)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place tripropyl phosphite (1.0 eq).

-

Initiation: Add a small portion of the chloromethylating agent (e.g., chloro(methoxy)methane, 1.1 eq) to the tripropyl phosphite.

-

Exothermic Reaction: Gently heat the mixture to initiate the reaction. The Michaelis-Arbuzov reaction is often exothermic. Once the reaction begins, remove the heat source and control the reaction rate by the dropwise addition of the remaining chloromethylating agent from the dropping funnel. Maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux for 2-3 hours to ensure the reaction goes to completion.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure dipropyl chloromethylphosphonate.

Causality and Insights:

-

The choice of a chloromethylating agent is critical. While chloromethyl chloride itself is a gas, reagents like chloro(methoxy)methane can serve as effective substitutes.

-

The reaction is typically performed neat or in a high-boiling inert solvent like toluene to achieve the necessary temperatures for the dealkylation of the phosphonium intermediate.[3]

-

The purification by vacuum distillation is essential to remove any unreacted starting materials and byproducts.

Visualization of Synthesis

Caption: Michaelis-Arbuzov synthesis workflow.

PART 2: Application in Herbicide Precursor Synthesis

Dipropyl chloromethylphosphonate serves as a potent electrophile for the C-alkylation of various nucleophiles, forming the core structure of many phosphonate herbicides. Below are two representative protocols for the synthesis of precursors to glyphosate and other potential herbicidal compounds.

Protocol 2: Synthesis of a Glyphosate Precursor

This protocol outlines the N-alkylation of a glycine derivative, a key step in forming the backbone of glyphosate. The subsequent hydrolysis of the ester groups yields the final active herbicide.[6][7]

Materials:

-

Dipropyl chloromethylphosphonate

-

Diethyl aminomalonate or Glycine ethyl ester

-

Sodium carbonate or Triethylamine (as base)

-

Anhydrous acetonitrile or DMF (solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the glycine derivative (e.g., diethyl aminomalonate, 1.0 eq) and a non-nucleophilic base (e.g., sodium carbonate, 1.5 eq) in an anhydrous solvent like acetonitrile.

-

Addition of Electrophile: To the stirred suspension, add dipropyl chloromethylphosphonate (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product, a dipropyl phosphonate ester of the N-alkylated glycine derivative, can be purified by column chromatography on silica gel.

Causality and Insights:

-

The base is crucial for deprotonating the amine of the glycine derivative, making it a more potent nucleophile for attacking the electrophilic carbon of the chloromethyl group.

-

Anhydrous conditions are important to prevent hydrolysis of the phosphonate ester and other side reactions.

-

This reaction forms the N-(phosphonomethyl)glycine core structure, which is the essential pharmacophore of glyphosate.[1]

Visualization of Glyphosate Precursor Synthesis

Caption: N-alkylation for glyphosate precursor.

Protocol 3: Synthesis of a Substituted Malonate Precursor

This protocol demonstrates the C-alkylation of diethyl malonate, a classic method in organic synthesis for forming new C-C bonds.[8] The resulting product can be a precursor to a variety of compounds with potential herbicidal activity.

Materials:

-

Dipropyl chloromethylphosphonate

-

Diethyl malonate

-

Sodium ethoxide or Potassium carbonate (as base)

-

Anhydrous ethanol or DMF (solvent)

-

Round-bottom flask with reflux condenser

Procedure:

-

Formation of Enolate: In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add diethyl malonate (1.0 eq) dropwise at 0 °C to form the sodium salt of diethyl malonate (the enolate).

-

Alkylation: Add dipropyl chloromethylphosphonate (1.0 eq) to the enolate solution and allow the mixture to warm to room temperature. Then, heat the reaction at reflux for 4-6 hours.

-

Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Causality and Insights:

-

Diethyl malonate has an acidic methylene group that can be deprotonated by a suitable base to form a nucleophilic enolate.[5]

-

Sodium ethoxide is a common choice of base when ethanol is the solvent to avoid transesterification.

-

This reaction is a versatile way to create more complex phosphonate derivatives that can be further modified to explore new herbicidal structures.

Visualization of Malonate Precursor Synthesis

Caption: C-alkylation for malonate precursor.

PART 3: Hydrolysis to Active Herbicide

The final step in the synthesis of many phosphonate herbicides is the hydrolysis of the dialkyl phosphonate ester to the corresponding phosphonic acid. This is a critical step as the phosphonic acid group is often essential for the biological activity of the herbicide.

Protocol 4: Acid-Catalyzed Hydrolysis

This is a general and robust method for the dealkylation of phosphonate esters.[9][10]

Materials:

-

Dipropyl phosphonate precursor (from Protocol 2 or 3)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: Place the dipropyl phosphonate precursor in a round-bottom flask.

-

Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

-

Hydrolysis: Heat the mixture at reflux for 6-12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Isolation: After the reaction is complete, cool the mixture and remove the water and excess HCl under reduced pressure. The resulting solid phosphonic acid can be recrystallized from a suitable solvent system (e.g., water/ethanol).

Causality and Insights:

-

Acid-catalyzed hydrolysis proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of propanol.

-

The use of concentrated HCl at reflux provides the necessary conditions to cleave the stable P-O-C bond.[9]

-

This final step converts the inactive ester precursor into the biologically active phosphonic acid herbicide.

Conclusion

Dipropyl chloromethylphosphonate is a valuable and versatile intermediate for the synthesis of phosphonate-based herbicides. The protocols outlined in this document, based on fundamental and well-established organic reactions, provide a clear pathway for researchers to synthesize this key intermediate and utilize it in the creation of potential herbicidal compounds. By understanding the underlying chemical principles, from the Michaelis-Arbuzov reaction for the synthesis of the intermediate to the nucleophilic substitution reactions for building the herbicide backbone and the final hydrolysis to the active form, scientists can effectively leverage dipropyl chloromethylphosphonate in the development of new and effective agrochemicals.

References

- Organic Syntheses Procedure, diethyl (dichloromethyl)phosphonate.

- Beilstein Journals, Phosphonic acid: preparation and applications.

- MDPI, Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides.

- ResearchGate, The Hydrolysis of Phosphinates and Phosphonates: A Review.

- PMC, The Hydrolysis of Phosphinates and Phosphonates: A Review.

- CymitQuimica, CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate.

- J&K Scientific LLC, Michaelis–Arbuzov reaction.

- Wikipedia, Michaelis–Arbuzov reaction.

- PMC, Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

-

Organic Chemistry Portal, Arbuzov Reaction. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwW0XlNxBvjj2xQNgWDKHde84Eid_cOqg1p2Ww9SvFROTA5VobsILYwoFMU8u6hY20Q88YqTtr1HXYMy9RwfngA0EQsGTmggt367R8ycGA3L1W63aXWxXqEvJBnnGNe3yh5aAnfLF4zFXPFhQeAUCPf5nn4MLZEFQMQ7SX_S-qpQ==]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1939926A - Production of glyphosate by glycine method - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. library2.smu.ca [library2.smu.ca]

- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency One-Pot Synthesis of Acyclic Nucleoside Phosphonates using Dipropyl Chloromethylphosphonate

Abstract & Introduction

Dipropyl chloromethylphosphonate (DPCMP) is a critical organophosphorus building block, primarily utilized in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) —a class of nucleotide analogues with potent antiviral activity (e.g., Tenofovir, Adefovir). Unlike their diethyl counterparts, dipropyl esters offer distinct lipophilic profiles and hydrolytic stability, making them advantageous for specific prodrug formulations and purification protocols.

This guide details a one-pot alkylation-deprotection strategy . Conventional methods often suffer from poor regioselectivity (N9 vs. N7 alkylation of purines) and require tedious intermediate isolation. The protocols herein utilize Magnesium tert-butoxide (

Key Chemical Properties

| Property | Specification |

| Compound | Dipropyl (chloromethyl)phosphonate |

| CAS No. | Analogous to 3167-63-3 (Diethyl) |

| Molecular Weight | ~214.63 g/mol |

| Role | Electrophilic Alkylating Agent ( |

| Target Moiety | Phosphonomethyl ether (PME) group |

Mechanistic Insight

The core reaction involves an

The Regioselectivity Challenge

Adenine and similar purines have multiple nucleophilic sites (N9, N7, N3).

-

Kinetic Control (

): Often yields mixtures of N9 (desired) and N7 (isomer). -

Thermodynamic Control (

): Magnesium cations coordinate with the purine ring and the phosphonate oxygen, stabilizing the N9-transition state and significantly boosting the N9:N7 ratio.

Diagram 1: Reaction Mechanism & Regioselectivity

Caption: Mg-mediated coordination directs alkylation to the N9 position, minimizing N7 byproducts.

Protocol A: High-Yield One-Pot Synthesis (Mg-Mediated)

This protocol is optimized for the synthesis of PME-Adenine (Tenofovir precursor analogue) but is adaptable to other purines.

Reagents Required[4][5][6][7][8][9][10][11][12]

-

Substrate: Adenine (10 mmol)

-

Reagent: Dipropyl chloromethylphosphonate (12 mmol, 1.2 eq)

-

Base: Magnesium tert-butoxide (

) (7.5 mmol, 0.75 eq) Note: Sub-stoichiometric amounts often suffice due to catalytic turnover, but 0.75-1.0 eq ensures completion. -

Solvent: DMF (Dimethylformamide), Anhydrous

-

Deprotection: Trimethylsilyl bromide (TMSBr)

Step-by-Step Methodology

Phase 1: Regioselective Alkylation

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend Adenine (1.35 g, 10 mmol) in anhydrous DMF (15 mL).

-

Activation: Add

(1.28 g, 7.5 mmol). Stir at -

Alkylation: Add Dipropyl chloromethylphosphonate (2.57 g, 12 mmol) dropwise.

-

Reaction: Heat the mixture to

for 16–24 hours.-

Checkpoint: Monitor via HPLC or TLC (

). The dipropyl ester intermediate should appear as a major spot (

-

-

Distillation (One-Pot Transition): Remove the bulk of DMF under reduced pressure (high vacuum) at

. Do not perform an aqueous workup yet.

Phase 2: In-Situ Ester Cleavage (Deprotection)

-

Solvent Switch: Redissolve the crude residue in anhydrous Acetonitrile (

, 20 mL). -

Silylation: Add Trimethylsilyl bromide (TMSBr) (40 mmol, 4 eq) dropwise at

. -

Cleavage: Allow to warm to Room Temperature (RT) and stir for 12 hours. This converts the dipropyl phosphonate esters into bis(trimethylsilyl) phosphonates.

-

Hydrolysis: Quench by adding methanol (20 mL) and stirring for 1 hour. This liberates the free phosphonic acid.

-

Isolation: Evaporate solvents. Recrystallize the crude solid from water/ethanol to obtain the PME-Adenine analogue.

Protocol B: Standard Base Method ( )

Use this method if

-

Mix: Combine Adenine (10 mmol) and

(10 mmol) in NMP (N-methyl-2-pyrrolidone). -

Heat: Stir at

for 1 hour. -

Add: Introduce Dipropyl chloromethylphosphonate (12 mmol).

-

React: Maintain

for 8 hours. -

Workup: Unlike Protocol A, this requires aqueous extraction (EtOAc/Water) to remove salts before deprotection, making it a "telescoped" rather than true "one-pot" process.

Data Comparison: Mg vs. Cs Method

| Parameter | Mg(OtBu)2 Method | Cs2CO3 Method |

| N9:N7 Selectivity | > 95:5 | ~ 60:40 |

| Yield (Intermediate) | 85-92% | 50-65% |

| Reaction Time | 16-24 h | 8-12 h |

| Purification Load | Low (Recrystallization) | High (Column Chromatography) |

Process Workflow Diagram

Diagram 2: One-Pot Experimental Workflow

Caption: Optimized one-pot workflow avoiding intermediate isolation steps.

Safety & Handling (Critical)

Dipropyl chloromethylphosphonate and its analogues are potent alkylating agents.

-

Toxicity: Fatal if swallowed or in contact with skin (Category 1/2 Acute Toxicity).

-

Inhalation: High vapor toxicity. All operations must be performed in a functioning fume hood.

-

Neutralization: Spills should be treated with 10% aqueous NaOH to hydrolyze the C-Cl and P-ester bonds, rendering the compound less electrophilic.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure DMF is anhydrous (<50 ppm water). DPCMP hydrolyzes slowly in wet DMF. |

| High N7 Isomer | Temperature too high | Reduce alkylation temp to |

| Incomplete Cleavage | Old TMSBr | TMSBr degrades to HBr. Use fresh reagent or redistill. Ensure esters are fully dissolved in MeCN. |

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl (chloromethyl)phosphonate. Retrieved from (Note: Used as primary safety proxy for the dipropyl analog).

-

Holy, A., et al. (1999). Synthesis of Acyclic Nucleoside Phosphonate Analogues. MDPI. Retrieved from

-

Chen, H., & Hosmane, R. S. (1999).[1] Synthesis of Novel Acyclic Nucleoside and Acyclic Nucleoside Phosphonate Analogues. Molecules. Retrieved from

-

National Institutes of Health (NIH). (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation. PubMed. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dipropyl Chloromethylphosphonate

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DPCM-SYNTH-001 Subject: Troubleshooting & Optimization for Dipropyl Chloromethylphosphonate Preparation Assigned Specialist: Senior Application Scientist, Organophosphorus Division

Executive Summary

Target Molecule: Dipropyl chloromethylphosphonate

CAS: 6884-42-0

Formula:

This guide addresses the specific technical hurdles in synthesizing dipropyl chloromethylphosphonate. While theoretically simple, the synthesis is prone to two major failure modes: polyalkylation (forming the bis-phosphonate) and thermal decomposition during purification. We provide protocols grounded in the Michaelis-Arbuzov reaction and direct esterification, with a focus on yield maximization and purity.

Module 1: The Michaelis-Arbuzov Route (Preferred)

Core Reaction:

Critical Troubleshooting (Q&A)

Q1: I am using dichloromethane (DCM) as the alkyl halide, but the reaction is not proceeding. Why?

A: This is a common kinetic trap. Dichloromethane (

-

Solution: Switch to Bromochloromethane (

) . The C-Br bond is significantly weaker (

Q2: My product contains a high percentage of "bis-phosphonate" impurity. How do I stop this? A: The formation of tetrapropyl methylenebisphosphonate occurs when the product competes with the starting halide for the unreacted phosphite.

-

Mechanism:

. -

Solution: You must maintain a high local concentration of the alkyl halide.

-

Protocol: Do not mix reagents 1:1 at the start. Use a 3:1 to 5:1 molar excess of bromochloromethane.

-

Addition Order: Add the tripropyl phosphite dropwise into the refluxing bromochloromethane. This ensures the phosphite is always the limiting reagent, minimizing the statistical probability of it reacting with the product.

-

Q3: The reaction mixture turned dark orange/brown. Is the batch ruined? A: Not necessarily, but it indicates thermal stress or iodine contamination (if using iodide catalysts).

-

Cause: Prolonged heating above

C can cause pyrolysis of the phosphonate esters. -

Fix: Monitor the internal temperature. The reaction should be sustained by the removal of the volatile byproduct (propyl bromide, bp

C). If the temperature spikes, reduce heat.

Experimental Protocol: Arbuzov Optimization

| Parameter | Specification | Rationale |

| Reagent A | Tripropyl phosphite (1.0 eq) | Freshly distilled to remove |

| Reagent B | Bromochloromethane (4.0 eq) | Excess suppresses bis-phosphonate formation. |

| Temperature | Sufficient to reflux | |

| Time | 4 - 6 Hours | Monitor |

| Workup | Vacuum Strip | Remove excess |

Module 2: The Esterification Route (Alternative)

Core Reaction:

Critical Troubleshooting (Q&A)

Q1: I tried reacting chloromethylphosphonic dichloride with propanol directly, but the yield is low and the product is acidic. A: Direct esterification releases HCl. If not scavenged, the HCl will catalyze the dealkylation of your newly formed ester (acidolysis), reverting it to the mono-ester or phosphonic acid.

-

Solution: Use a stoichiometric base scavenger. Triethylamine (TEA) or Pyridine (2.2 equivalents) is required. Alternatively, conduct the reaction under inert gas sparging to mechanically remove HCl, though this is less effective for dipropyl esters compared to longer chains.

Q2: There is a precipitate that is difficult to filter. What is it?

A: That is the amine hydrochloride salt (e.g.,

-

Optimization: Dilute the reaction with an inert non-polar solvent like Toluene or Diethyl Ether . This precipitates the salt in a more crystalline form and keeps your product in solution. Wash the organic phase with water immediately after filtration to remove residual salts.

Module 3: Purification & Visualization

Distillation Guide

Dipropyl chloromethylphosphonate has a high boiling point and is thermally sensitive.

-

Atmospheric Distillation: FORBIDDEN. Decomposition will occur before the boiling point is reached.

-

Vacuum Requirement:

(High Vacuum). -

Expected Boiling Point:

C at

Reaction Logic Diagram

The following diagram illustrates the kinetic competition in the Arbuzov route and the critical control points.

Figure 1: Reaction pathway logic emphasizing the necessity of Bromochloromethane and the risk of polyalkylation.

Module 4: Characterization Data

Verify your product using these characteristic signals.

| Technique | Signal | Interpretation |

| Characteristic of phosphonate diesters. (Phosphate esters appear at | ||

| Appearance | Colorless to pale yellow liquid | Dark color indicates decomposition or iodine residues. |

References

-

Arbuzov Reaction Mechanism & Reviews

-

Synthesis of Chloromethylphosphonates

-

Example protocol for diethyl chloromethylphosphonate (analogous): Organic Syntheses, Coll. Vol. 4, p.325 (1963). Link

-

-

Use of Bromochloromethane for Selectivity

-

Esterification Protocols (Yamaguchi/General)

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The reactivity of organophosphorus compounds. Part XXIII. Reactions of triethyl phosphite with carbon tetrachloride and bromotrichloromethane in the presence and absence of butane-1-thiol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Dipropyl Chloromethylphosphonate (DPCMP) Mixtures

[1]

Ticket ID: DPCMP-PUR-001 Subject: Removal of unreacted Dipropyl Chloromethylphosphonate from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2][3]

Executive Summary

Dipropyl chloromethylphosphonate (DPCMP) is a critical alkylating agent, most notably utilized in the synthesis of nucleotide analogs such as Tenofovir Disoproxil Fumarate. Because it is often employed in stoichiometric excess (1.5 – 3.0 equivalents) to drive reaction completion, removing the unreacted reagent is a frequent downstream processing challenge.[1]

This guide details three validated methodologies for removing DPCMP, ranked by scalability and product preservation.

| Method | Selectivity | Throughput | Primary Mechanism | Best For |

| 1. Vacuum Distillation | High | High | Boiling Point Differential | Thermally stable products (oils/solids).[3] |

| 2. Acid-Base Extraction | Very High | Medium | pH-Dependent Solubility | Nucleotide/Amine-containing products.[2][3] |

| 3. Flash Chromatography | High | Low | Polarity/Adsorption | Small scale or thermally sensitive products.[2][3] |

Module 1: Vacuum Distillation (Short Path)

The "Cleanest" Approach

DPCMP is a liquid with a distinct boiling point, whereas most nucleotide analog products are high-molecular-weight solids or viscous oils.[1][2][3] If your product is thermally stable up to ~60°C, this is the most efficient method.[3]

Physicochemical Basis[2][3][4][5][6]

-

DPCMP Boiling Point: ~125–130°C at 10 mmHg (Estimated based on Diethyl analog: 110°C @ 10 mmHg).[1][2][3]

-

Vapor Pressure: Significant volatility under high vacuum (<1 mmHg).[1][3]

Protocol

Module 2: Acid-Base Extraction (Chemo-Selective)

The "Targeted" Approach [1][2][3]

This method exploits the chemical difference between the neutral phosphonate ester (DPCMP) and the basic nitrogenous base (e.g., Adenine) found in products like Tenofovir intermediates.

The Logic

-

DPCMP: Neutral lipophilic ester.[1][2][3] Remains in organic solvent at low pH.[2][3]

-

Product (Nucleotide): Contains basic amines.[3] Protonates at low pH (pH < 3), becoming water-soluble.[2][3]

Step-by-Step Workflow

Figure 1: Chemo-selective extraction workflow separating neutral phosphonates from basic nucleotide products.[1][2][3]

Critical Troubleshooting

-

Emulsions: Phosphonates can act as surfactants.[1][2][3] If an emulsion forms during the acid wash, add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

-

Product Hydrolysis Risk: Do not leave the product in the acidic phase for prolonged periods (>1 hour). Neutralize immediately after separation.[2][3]

Module 3: Flash Chromatography

The "Universal" Approach

If the product is acid-sensitive or volatile, chromatography is the fallback.[1][2][3]

Stationary Phase & Solvent Systems

-

Mobile Phase:

-

Elution Order: DPCMP will elute near the solvent front (high Rf) in non-polar solvents, while the polar product will retain.

Visualization (TLC)

DPCMP lacks a strong UV chromophore (unlike the aromatic product).[1]

FAQ: Troubleshooting Specific Scenarios

Q: I see a new impurity forming during distillation. What is happening? A: You are likely experiencing transesterification or thermal degradation.[1][2][3] If your product contains free hydroxyl groups, they can attack the DPCMP phosphorus center at high temperatures.[3]

Q: Can I use hydrolysis to destroy the DPCMP? A: Proceed with caution. While you can hydrolyze DPCMP to its phosphonic acid (which is water-soluble) using strong base (NaOH), most nucleotide products are also esters (e.g., Tenofovir Disoproxil is a diester).[1] Strong base will likely degrade your product simultaneously.[2][3]

Q: My 31P NMR shows a peak at 21 ppm. Is this DPCMP? A: Yes. Alkyl phosphonate esters typically resonate in the 20–30 ppm range.[3]

-

Reference: Unreacted chloromethyl phosphonates usually appear upfield relative to the alkylated product (depending on the specific substitution).[1] Use an internal standard (e.g., triphenylphosphine oxide) to quantify the residual molar % of DPCMP.

References

-

Chemical Properties of Chloromethyl Phosphon

-

Synthesis of Tenofovir Intermediates (Contextual Applic

-

Hydrolytic Stability of Phosphon

Sources

- 1. CAS 3167-63-3: Diethyl P-(chloromethyl)phosphonate [cymitquimica.com]

- 2. CAS 136-45-8: Dipropyl isocinchomeronate | CymitQuimica [cymitquimica.com]

- 3. CAS 1117-19-7: Dipropyl malonate | CymitQuimica [cymitquimica.com]

- 4. Diethyl (chloromethyl)phosphonate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Analytical methods for monitoring dipropyl chloromethylphosphonate reaction progress

Technical Support Center: Monitoring Dipropyl Chloromethylphosphonate Synthesis

Welcome to the technical support center for the synthesis and analysis of dipropyl chloromethylphosphonate. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable analytical methods to monitor the progress of this critical reaction. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

The synthesis of organophosphorus compounds like dipropyl chloromethylphosphonate demands precise control and monitoring. In-process analysis is not merely a quality control step; it is fundamental to understanding reaction kinetics, optimizing yield, and minimizing impurity formation. This center provides a series of frequently asked questions and troubleshooting guides to address the common challenges encountered during the analytical monitoring of this reaction.

Part 1: Analytical Method Selection - FAQs

Choosing the correct analytical technique is the first and most critical step for successful reaction monitoring. Your choice will depend on the information you need (qualitative vs. quantitative), the equipment available, and the complexity of your reaction mixture.

Q1: Which analytical method is the most definitive for monitoring my dipropyl chloromethylphosphonate synthesis?

For unequivocal identification and quantification, ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard. The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1] Its broad chemical shift range allows for clear separation and identification of different phosphorus-containing species in your reaction, from starting materials to intermediates and the final product, often without extensive sample preparation.[1][2]

Q2: I need to run a high number of samples quickly. What are my best options?

For high-throughput screening, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent choices.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and provides structural information from the mass spectrum, but it almost always requires a derivatization step to make the polar phosphonate analytes volatile.[3][4]

-

HPLC , particularly with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can often analyze the polar compounds directly, though method development is required to achieve good retention.[5][6]

Q3: I just need a quick qualitative check to see if the reaction is progressing. What is the fastest method?

Fourier-Transform Infrared (FTIR) Spectroscopy is often the quickest method for a qualitative check. You can monitor the disappearance of reactant peaks (e.g., P-H stretch if applicable) and the appearance of product peaks (e.g., P=O stretch) in real-time.[7] While not quantitative, it provides a rapid "yes/no" answer about reaction progress.

Decision Workflow for Analytical Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate analytical technique based on your experimental needs.

Caption: Decision tree for selecting an analytical method.

Part 2: Technique-Specific Troubleshooting Guides

This section addresses common problems encountered with specific analytical techniques.

A. ³¹P NMR Spectroscopy

³¹P NMR is exceptionally powerful for monitoring phosphorus chemistry.[8][9] It provides a direct window into the reaction, allowing you to observe the consumption of reactants and the formation of products and byproducts simultaneously.

Q: My ³¹P NMR signals are broad, making integration difficult. What's causing this?

-

Causality: Signal broadening in ³¹P NMR can be caused by several factors. The most common are the presence of paramagnetic species (even trace metals from reagents or the reactor), high sample viscosity, or chemical exchange phenomena occurring on the NMR timescale.

-

Troubleshooting Steps:

-

Check for Paramagnetic Impurities: Take a small aliquot of your reaction mixture and filter it through a small plug of Celite or silica to remove any particulate metal catalysts. Re-run the NMR. If the signal sharpens, metal contamination is the likely cause.

-

Dilute Your Sample: High concentrations can increase viscosity. Dilute your sample with a suitable deuterated solvent and re-acquire the spectrum.

-

Adjust Temperature: If chemical exchange is the issue, changing the temperature of the NMR probe can help. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may cause them to coalesce into a single sharp peak.

-

Q: My chemical shifts are different from what I expected. Why?

-

Causality: ³¹P chemical shifts are highly sensitive to the local chemical environment. Solvent, pH, and concentration can all cause significant shifts compared to literature values reported under different conditions.[1]

-

Troubleshooting Steps:

-

Be Consistent: Always use the same deuterated solvent and prepare your samples to a similar concentration for consistent results throughout your reaction monitoring.

-

Use an Internal Standard: For precise tracking, you can add a small amount of an inert phosphorus-containing compound (e.g., triphenylphosphine oxide) as an internal standard. This allows you to reference all your peaks to a consistent signal within the sample.

-

Spike Your Sample: If you have a pure standard of your starting material or product, spike it into your reaction mixture sample. The corresponding peak should increase in intensity, confirming its identity.

-

B. Gas Chromatography (GC & GC-MS)

GC offers excellent separation efficiency and sensitivity, but organophosphonates present a unique challenge due to their polarity and low volatility.[10][11]

Q: I don't see my product peak, or the peak is very small and tailing.

-

Causality: This is the most common issue and is almost always due to the high polarity and low volatility of dipropyl chloromethylphosphonate. The compound may be adsorbing to active sites in the GC inlet or column, or it may not be volatilizing properly.[4]

-

Troubleshooting Steps:

-

Derivatization is Key: You MUST convert the phosphonate into a more volatile, less polar derivative before GC analysis. The most common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][12] This replaces the acidic protons (if any) and modifies the polar P=O group, drastically improving chromatographic behavior.

-

Check Your Inlet Liner: Active sites on a dirty or non-deactivated inlet liner will irreversibly adsorb polar analytes. Use a fresh, deactivated liner and change it regularly.[13][14]

-

Confirm Column Choice: A standard non-polar column (e.g., DB-5ms) is often suitable for the derivatized analyte. However, ensure your column is in good condition and has not become active from previous analyses.

-

Q: My derivatization reaction seems incomplete or inconsistent.

-

Causality: Silylation reactions are equilibrium-driven and highly sensitive to moisture. Trace amounts of water in the sample or solvent will consume the derivatizing reagent and prevent complete reaction.

-

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Dry your reaction aliquot thoroughly before adding the derivatization reagent. A common method is to take an aliquot, dissolve it in an appropriate solvent like dichloromethane, dry it over anhydrous sodium sulfate, and then remove the solvent under a stream of nitrogen before adding the silylation reagent.[4]

-

Use a Catalyst and Heat: The reaction can be slow. Often, a catalyst like pyridine is used, and the reaction is heated (e.g., 60-70 °C for 30 minutes) to drive it to completion.[4]

-

Use Excess Reagent: Always use a significant excess of the silylation reagent to drive the equilibrium towards the product.

-

Q: I'm seeing "ghost peaks" in my blank runs after analyzing my samples.

-

Causality: Ghost peaks are caused by carryover from previous injections. Because phosphonates can be "sticky," they may temporarily adsorb in the inlet or at the head of the column and then slowly elute in subsequent runs.[15]

-

Troubleshooting Steps:

-

Clean the Inlet: The inlet is the most common source of carryover. Perform regular maintenance, including changing the liner, septum, and O-ring.[13][14]

-

Run a High-Temperature Bakeout: After your analytical sequence, bake the column at its maximum allowed temperature for 30-60 minutes to strip off any residual contaminants.

-

Use a Solvent Wash: Inject a high-boiling, polar solvent (if compatible with your column phase) several times to wash the inlet and the front of the column.

-

C. High-Performance Liquid Chromatography (HPLC)

HPLC is attractive because it can often analyze polar compounds without derivatization. However, retaining highly polar phosphonates on traditional reversed-phase columns is challenging.[16][17]

Q: My compound elutes in the void volume on my C18 column. How can I get retention?

-

Causality: Dipropyl chloromethylphosphonate is too polar to interact effectively with the hydrophobic C18 stationary phase. It spends all its time in the highly aqueous mobile phase and elutes with the solvent front.[6][18]

-

Troubleshooting Steps:

-

Switch to a "Polar-Embedded" Phase: These columns (often with names including "AQ" or "Hydro") have a polar group embedded near the base of the alkyl chain.[18] This allows the stationary phase to be wetted by highly aqueous mobile phases (even 100% water) without "phase collapse," enabling retention of very polar analytes.

-

Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high percentage of organic solvent (like acetonitrile). Water acts as the strong eluting solvent.[19]

-

Use Ion-Pairing Reagents: For phosphonates, a volatile ion-pairing reagent like N,N-dimethylhexylamine can be added to the mobile phase.[20] It forms a neutral, more hydrophobic complex with the phosphonate, allowing it to be retained on a standard C18 column. Caution: Ion-pairing reagents are known to cause significant ion suppression in MS detectors and can be difficult to flush from the system.[21]

-

Part 3: Experimental Protocols & Data Interpretation

Protocol: Sample Preparation and Derivatization for GC-MS Analysis

This protocol outlines the essential steps for preparing a reaction aliquot for reliable GC-MS analysis.

Caption: Workflow for GC-MS sample preparation and derivatization.

Data Interpretation Table

The following table provides a guide to the expected analytical signals for a typical synthesis. Exact values will vary based on specific reaction conditions and analytical methods.

| Compound | ³¹P NMR (δ, ppm) | GC-MS (Derivatized) | HPLC (Reversed Phase) | FTIR (cm⁻¹) |

| Starting Material (e.g., Di-n-propyl phosphite) | +5 to +10 (with ¹J P-H coupling ~700 Hz) | May require derivatization. Elutes earlier than product. | Very poor retention. | Strong P-H stretch (~2400 cm⁻¹) |

| Dipropyl Chloromethylphosphonate (Product) | +20 to +30 | Single sharp peak with characteristic mass fragments. | Requires specialized column (HILIC, polar-embedded) or ion-pairing. | P=O stretch (~1260 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| Byproduct (e.g., Hydrolyzed Product) | +15 to +25 | Derivatized peak, often with a higher molecular weight due to extra silyl group. | Highly polar, requires specialized methods. | Broad O-H stretch (~3400 cm⁻¹) |

References

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

Academia.edu. (n.d.). Advances in Analytical Methods for Organophosphorus Pesticide Detection. Retrieved from [Link]

-

PubMed. (n.d.). Chromatographic analysis of bisphosphonates. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphonate ion. Retrieved from [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. Retrieved from [Link]

-

Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. Retrieved from [Link]

-

Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

-

Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Derivatization of aminoalkylphosphonic acids for characterization by gas chromatography mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

-

Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]

-

Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

-

MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

-

Current World Environment. (2013, August 21). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Retrieved from [Link]

-

ResearchGate. (2023, June 27). Determination of glyphosate and its derivative, aminomethylphosphonic acid, in human urine by gas chromatography coupled to tandem mass spectrometry and isotope pattern deconvolution. Retrieved from [Link]

-

Wiley Analytical Science. (2020, December 15). Detecting traces of phosphonates. Retrieved from [Link]

-

PubMed. (2010, September 15). Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Organophosphorus Pesticides Analysis. Retrieved from [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

-

SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

-

Research Article. (n.d.). PDF. Retrieved from [Link]

-

Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

-

Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

-

Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative gas chromatographic/mass spectrometric characterization of di‐ and trialkyl phosphites. Retrieved from [Link]

-

PMC. (2025, January 28). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Retrieved from [Link]

-

PubMed. (2010, June 15). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Wisconsin Lutheran College. (n.d.). Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids. Retrieved from [Link]

-

PMC. (2018, August 12). Nuclear Magnetic Resonance Spectroscopy for In Situ Monitoring of Porous Materials Formation under Hydrothermal Conditions. Retrieved from [Link]

-

YMER. (n.d.). Comprehensive GC-MS profiling of methanolic and chloroform extracts of Combretum indicum leaf for therapeutic potential use. Retrieved from [Link]

-

PMC. (2025, March 6). NMR Based Methods for Metabolites Analysis. Retrieved from [Link]

-

University of Birmingham's Research Portal. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Retrieved from [Link]

-

RSC Publishing. (2020, November 17). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. Chromatographic analysis of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]

- 6. sepscience.com [sepscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 10. Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. weber.hu [weber.hu]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]

- 15. agilent.com [agilent.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]

- 18. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten